2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol
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Overview
Description
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution or amination reactions.
- Attachment of the hydroxymethyl group to the cyclopentanol ring through hydroxylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the cyclopentanol ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-formylcyclopentanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazolopyrimidines.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Inhibiting enzyme activity.
- Modulating receptor function.
- Interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
Similar Compounds
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-methylcyclopentanol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of a cyclopentanol ring.
Uniqueness
The uniqueness of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
50929-69-6 |
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Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14N6O2/c11-9-8-10(13-4-12-9)16(15-14-8)6-1-5(3-17)2-7(6)18/h4-7,17-18H,1-3H2,(H2,11,12,13) |
InChI Key |
UYDOAULZELVVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1N2C3=NC=NC(=C3N=N2)N)O)CO |
Origin of Product |
United States |
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